molecular formula C26H25N3O4 B2516572 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612514-51-9

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2516572
CAS No.: 612514-51-9
M. Wt: 443.503
InChI Key: OGAQZWILPVESON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Structural Properties

Compounds similar to the one you inquired about, specifically 4H-pyrano [3, 2-c] quinoline derivatives, have been extensively studied for their structural and optical properties. The structural configuration of these compounds typically shows a transition from polycrystalline forms in their as-synthesized powder form to nanocrystallites dispersed in an amorphous matrix when they are thermally deposited to form thin films. These compounds exhibit specific optical properties characterized by determined absorption parameters, molar extinction coefficients, oscillator strength, and electric dipole strength. Notably, the type of electron transition is determined by analyzing absorption coefficient spectra near the onset and optical absorption edges. The presence of specific substitution groups, such as phenoxyphenyl and chlorophenyl, can significantly influence their dielectric properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

These compounds also show potential in photovoltaic applications. Thin films of certain derivatives, when fabricated through specific techniques like thermal evaporation, exhibit notable photovoltaic properties. They have been successfully used in the fabrication of organic-inorganic photodiode devices. These devices demonstrate rectification behavior and photovoltaic properties in both dark and under illumination conditions. The presence of specific substituents, such as chlorophenyl, can enhance diode parameters, making these compounds suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Medicinal Chemistry and Biomedical Applications

In medicinal chemistry and biomedical applications, these compounds can be functionalized to create diverse scaffolds through multicomponent reactions. This functionalization process opens up efficient and convenient ways to synthesize compounds that are promising for various biomedical applications. The ability to produce these compounds in high yields through novel 'on-solvent' multicomponent reactions showcases their potential in this field (Elinson et al., 2018).

Properties

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-14-21-23(26(30)29(16)13-12-17-8-5-4-6-9-17)22(19(15-27)25(28)33-21)18-10-7-11-20(31-2)24(18)32-3/h4-11,14,22H,12-13,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAQZWILPVESON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.